N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-13-7-8-15-16(11-13)27-19(20-15)21-17(23)12-14-5-2-3-9-22(14)28(24,25)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNQYFBUZWWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, with CAS number 1097896-92-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
The molecular formula of this compound is , and it has a molecular weight of 421.6 g/mol. The structure features a benzo[d]thiazole moiety and a piperidine ring, which are known for their pharmacological relevance.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown promising results against various pathogens. For instance, derivatives with similar structures demonstrated effective antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Enzyme Inhibition : The compound's derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). For example, one derivative showed an AChE inhibitory activity with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
- Biofilm Inhibition : Some studies have reported the ability of these compounds to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of similar thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with specific attention to their ability to disrupt biofilm formation . The following table summarizes the MIC values observed:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | E. coli | 0.25 |
| 3c | S. epidermidis | 0.30 |
Enzyme Inhibition Studies
In vitro studies focused on the inhibition of AChE and BACE-1 provided insights into the potential therapeutic applications of these compounds in neurodegenerative diseases. Notably, compound 3c demonstrated an AChE inhibition IC50 value of , closely matching that of donepezil .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Case Study 1 : A derivative was tested in vivo for its effects on cognitive function in animal models of Alzheimer's disease, showing improved memory retention compared to controls.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds in treating bacterial infections are ongoing, with preliminary results indicating favorable outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
GB31 () : 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Key Differences : Replaces the sulfonylpiperidine group with a thiazolidinedione ring conjugated to a 4-bromobenzylidene moiety.
- Properties : Molecular weight = 488.38; melting point = 292–294°C; LCMS (m/z) = 487.9 .
- Activity : Targets histone-binding proteins, suggesting a divergent mechanism compared to sulfonamide-containing analogs.
Compound 6d () : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Structural Implications :
- The 6-methyl group in the target compound likely enhances lipophilicity compared to nitro or alkoxy substituents, affecting membrane permeability.
- Thiazolidinedione (GB31) and thiadiazole (Compound 6d) groups introduce distinct electronic profiles, influencing target selectivity.
Analogues with Heterocyclic Modifications on the Acetamide Side Chain
Functional Group Analysis :
- Sulfonyl groups (target compound) enhance solubility and hydrogen-bond acceptor capacity compared to thioether (Compound 5a–m) or piperazine (Compound 13) moieties.
- Piperidine vs.
Analogues with Alternative Sulfur-Containing Linkers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
